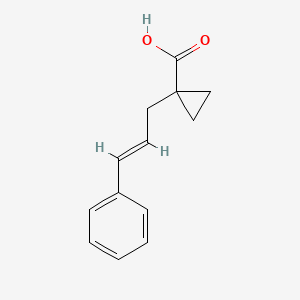

1-Cinnamylcyclopropane-1-carboxylic acid

Beschreibung

Eigenschaften

Molekularformel |

C13H14O2 |

|---|---|

Molekulargewicht |

202.25 g/mol |

IUPAC-Name |

1-[(E)-3-phenylprop-2-enyl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C13H14O2/c14-12(15)13(9-10-13)8-4-7-11-5-2-1-3-6-11/h1-7H,8-10H2,(H,14,15)/b7-4+ |

InChI-Schlüssel |

QHTWXPQLDLRDBP-QPJJXVBHSA-N |

Isomerische SMILES |

C1CC1(C/C=C/C2=CC=CC=C2)C(=O)O |

Kanonische SMILES |

C1CC1(CC=CC2=CC=CC=C2)C(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Cyclopropanation of Cinnamyl Derivatives

One common approach is the cyclopropanation of cinnamyl derivatives using haloalkanes or diazo compounds under basic or catalytic conditions to form the cyclopropane ring.

- Starting Materials: Cinnamyl halides or cinnamyl esters.

- Reagents: 1,2-dihaloethane or diazo compounds for cyclopropanation.

- Conditions: Alkylation or cyclization reactions under reflux with bases such as sodium carbonate or potassium hydroxide.

This approach is supported by analogous methods used in the synthesis of related cyclopropane carboxylic acids, such as 1-aminocyclopropane-1-carboxylic acid, where nitroacetate esters react with 1,2-dihaloethane to form cyclopropane rings through alkylation and cyclization steps.

Hydrocarbonylation Cyclization and Reduction

A patented method for related cyclopropane carboxylic acids involves:

- Step 1: Reaction of nitroacetic acid esters (e.g., ethyl nitroacetate) with 1,2-dihaloethane (e.g., glycol dibromide) in the presence of a catalyst such as sodium carbonate or wormwood salt in methylene dichloride solvent at 80-120 °C. This results in hydrocarbonylation cyclization to form a nitrocyclopropane intermediate.

- Step 2: Reduction of the nitro group to an amino group using tin dichloride in methanol or ethanol at 15-20 °C.

- Step 3: Hydrolysis of the ester group under reflux with sodium hydroxide or potassium hydroxide in methanol or ethanol at 70-90 °C to yield the carboxylic acid.

- Step 4: Purification by crystallization from 95% ethanol.

While this exact sequence is for 1-aminocyclopropane-1-carboxylic acid, a similar approach can be adapted for cinnamyl-substituted analogues by substituting the nitroacetate ester with a cinnamyl-substituted ester.

Use of 1-Isocyano-cyclopropane-carboxylic Acid Esters

Another documented method for cyclopropane carboxylic acid derivatives involves:

- Preparation of 1-isocyano-cyclopropane-carboxylic acid esters.

- Hydrolysis of these esters with aqueous alkali metal hydroxides or alkaline-earth metal hydroxides under reflux.

- Acidification with concentrated hydrochloric acid under cooling.

- Isolation of the hydrochloride salt, followed by treatment with propylene oxide in methanol to yield the free acid as a crystalline product.

This method offers high yields and purity and can be adapted for cinnamyl-substituted cyclopropane carboxylic acids by appropriate precursor selection.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature (°C) | Solvent | Notes |

|---|---|---|---|---|

| Hydrocarbonylation | Nitroacetic acid ester + 1,2-dihaloethane + catalyst | 80-120 | Methylene dichloride | Reflux, alkylation cyclization |

| Nitro reduction | Tin dichloride + methanol/ethanol | 15-20 | Methanol/ethanol | Gentle reduction |

| Ester hydrolysis | NaOH or KOH | 70-90 | Methanol/ethanol | Reflux, saponification |

| Crystallization | Cooling with stirring | Ambient to 0 | 95% Ethanol | Purification by cooling crystallization |

| Hydrolysis of isocyano esters | Aqueous alkali metal hydroxide + acidification | 70-150 | Water/methanol | Followed by propylene oxide treatment |

Analytical and Purification Techniques

- Isolation: Organic solvent extraction (ethyl acetate or methylene dichloride).

- Drying: Over anhydrous magnesium sulfate.

- Purification: Crystallization from ethanol or methanol.

- Characterization: Confirmed by melting point, infrared spectroscopy (carboxyl and cyclopropane signals), nuclear magnetic resonance spectroscopy (proton and carbon), and mass spectrometry.

Summary of Key Findings

- The synthesis of 1-cinnamylcyclopropane-1-carboxylic acid can be approached via cyclopropanation of cinnamyl derivatives with 1,2-dihaloethane or diazo compounds.

- Hydrocarbonylation cyclization of nitroacetate esters followed by reduction and hydrolysis is a robust method adaptable to cinnamyl-substituted analogues.

- Hydrolysis of 1-isocyano-cyclopropane-carboxylic acid esters followed by acidification and treatment with propylene oxide provides high yields of cyclopropane carboxylic acids.

- Reaction conditions typically require reflux temperatures between 70-120 °C and use of protic solvents like methanol or ethanol.

- Purification by crystallization from ethanol ensures high purity of the final acid.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-phenylprop-2-en-1-yl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.

Substitution: The phenylprop-2-en-1-yl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) are employed under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclopropane derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-phenylprop-2-en-1-yl)cyclopropane-1-carboxylic acid has diverse applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications, particularly in drug development.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(3-phenylprop-2-en-1-yl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyclopropane ring and phenylprop-2-en-1-yl group contribute to its binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

1-(3-phenylprop-2-en-1-yl)cyclopropane-1-carboxylic acid derivatives: Compounds with variations in the substituents on the cyclopropane ring or phenylprop-2-en-1-yl group.

Cyclopropane carboxylic acids: Compounds with different substituents on the cyclopropane ring.

Phenylprop-2-en-1-yl derivatives: Compounds with different functional groups attached to the phenylprop-2-en-1-yl moiety.

Uniqueness: 1-(3-phenylprop-2-en-1-yl)cyclopropane-1-carboxylic acid is unique due to the combination of its cyclopropane ring and phenylprop-2-en-1-yl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Biologische Aktivität

1-Cinnamylcyclopropane-1-carboxylic acid (CCCA) is a compound of increasing interest in the field of plant biology and biochemistry. Its structural characteristics and potential biological activities have prompted research into its effects on various physiological processes, particularly in plants. This article delves into the biological activity of CCCA, summarizing key findings, case studies, and experimental data.

Chemical Structure and Properties

CCCA is a cyclopropane derivative characterized by a cinnamyl group attached to a cyclopropane carboxylic acid. Its unique structure allows it to participate in various biochemical pathways, particularly those related to plant growth and stress responses.

Biological Activity Overview

1. Ethylene Production and Plant Growth:

CCCA is known to influence ethylene production in plants. Ethylene is a crucial hormone that regulates numerous developmental processes, including fruit ripening, senescence, and responses to biotic and abiotic stresses. The conversion of CCCA to ethylene involves the enzyme ACC oxidase, which is upregulated under stress conditions, enhancing the plant's defense mechanisms against pathogens and environmental stressors .

2. Stress Response Mechanisms:

Research indicates that CCCA plays a significant role in modulating plant stress responses. For instance, it has been shown to enhance resistance against pathogenic attacks by inducing virulence systems in maize plants . This capability is attributed to its function as an ethylene precursor, which activates various signaling pathways involved in defense responses.

Table 1: Summary of Biological Activities of CCCA

| Activity | Description |

|---|---|

| Ethylene Production | Enhances ethylene synthesis through ACC oxidase activation |

| Pathogen Resistance | Induces virulence systems in maize, improving defense against pathogens |

| Stress Tolerance | Modulates stress response pathways involving ethylene, abscisic acid (ABA), and salicylic acid (SA) |

Case Studies

Case Study 1: CCCA's Role in Maize Defense Mechanisms

A study conducted by Kaur et al. (2022) explored the effects of CCCA on maize plants under pathogenic stress. The findings revealed that treatment with CCCA significantly increased ethylene production, which correlated with enhanced resistance against specific pathogens. The study utilized molecular dynamics simulations to assess the binding affinity of CCCA with maize proteins involved in stress response, providing insights into its mechanism of action .

Case Study 2: Impact on Plant Growth Under Stress Conditions

Another investigation focused on the effects of CCCA on root development and shoot growth under drought conditions. Results indicated that CCCA application led to improved root hair formation and enhanced shoot development, demonstrating its potential as a growth regulator during abiotic stress .

Research Findings

Recent studies have highlighted the multifaceted roles of CCCA in plant biology:

- Ethylene Signaling: CCCA acts as a signaling molecule itself, potentially interacting with other hormones like ABA and SA to fine-tune plant responses to environmental challenges .

- Molecular Interactions: Computational models have provided insights into how CCCA interacts with key proteins involved in ethylene signaling pathways, suggesting avenues for enhancing crop resilience through targeted applications .

- Agricultural Applications: The findings suggest that optimizing the concentration and application methods of CCCA could lead to advancements in sustainable agricultural practices by improving crop productivity under stress .

Q & A

Basic Question: What are the established synthetic routes for 1-Aminocyclopropane-1-carboxylic acid (ACC), and how do reaction conditions influence yield?

Methodological Answer:

ACC synthesis typically involves cyclopropanation strategies. A common approach is the [2+1] cycloaddition of diazo compounds with alkenes, followed by functional group transformations. For example, Zhu et al. (1985) synthesized ACC via the reaction of ethyl glycinate with 1,2-dibromoethane under basic conditions, achieving moderate yields (35–40%) . Later methods optimized solvent systems (e.g., aqueous ethanol) and catalysts (e.g., Cu(I)) to improve stereoselectivity and reduce side reactions like ring-opening . Key variables include pH (optimized at 8–9), temperature (20–25°C), and reaction time (12–24 hours). Researchers should monitor intermediates using HPLC or NMR to adjust conditions dynamically.

Basic Question: How can structural conformation and stereoelectronic properties of ACC be analyzed to predict its biochemical interactions?

Methodological Answer:

ACC’s strained cyclopropane ring and amino-carboxylate moiety create unique stereoelectronic effects. X-ray crystallography (e.g., PubChem data) reveals a planar cyclopropane ring with bond angles deviating from ideal tetrahedral geometry, increasing ring strain . Computational studies (DFT or MD simulations) can model charge distribution, showing partial positive charge on the cyclopropane carbons, enhancing electrophilicity . Infrared spectroscopy (IR) identifies key functional groups: NH stretching (~3350 cm⁻¹) and carboxylate C=O (~1700 cm⁻¹). These properties guide hypotheses about ACC’s reactivity in enzyme-binding pockets, such as its role as a substrate for ACC deaminase .

Basic Question: What is ACC’s role in ethylene biosynthesis, and how is this pathway experimentally validated?

Methodological Answer:

ACC is the direct precursor of ethylene in plants, converted by ACC oxidase (ACO). Researchers validate this pathway via:

- Isotopic labeling : Feeding plants with ¹⁴C-labeled ACC and tracking ethylene production via gas chromatography (GC) with radioactive detection .

- Enzyme inhibition : Treating tissues with ACO inhibitors (e.g., Co²⁺) and measuring ethylene suppression using headspace GC-MS .

- Genetic knockout : Silencing ACO genes in Arabidopsis and observing ethylene deficiency phenotypes (e.g., delayed leaf senescence) .

Advanced Question: How does ACC inhibit ACC deaminase, and what kinetic assays resolve contradictory activity reports?

Methodological Answer:

ACC deaminase catalyzes ACC breakdown to α-ketobutyrate and ammonia. Paradoxically, ACC can act as a competitive inhibitor at high concentrations. Liu et al. (2013) used steady-state kinetics with varying ACC concentrations (0.1–10 mM) to calculate Kₘ (1.2 mM) and Kᵢ (8.5 mM), revealing substrate inhibition . Pre-steady-state stopped-flow assays further showed biphasic binding, where ACC initially forms a nonproductive enzyme complex before catalysis. Contradictions in literature Kₘ values (0.5–2 mM) arise from pH differences (optimal activity at pH 7.5–8.0) and enzyme sources (bacterial vs. plant isoforms) .

Advanced Question: What computational strategies model ACC’s interaction with metal-dependent enzymes?

Methodological Answer:

ACC’s carboxylate and amino groups coordinate metal ions (e.g., Zn²⁺ in ACC deaminase). Molecular docking (AutoDock Vina) and QM/MM simulations predict binding modes:

- The carboxylate binds Zn²⁺ in a bidentate fashion, while the amino group stabilizes via hydrogen bonds to conserved residues (e.g., His214 in Pseudomonas spp.) .

- Free-energy perturbation (FEP) calculations quantify the energy penalty of cyclopropane strain during enzyme binding, explaining lower catalytic efficiency compared to linear analogs .

Advanced Question: How can researchers resolve contradictions in reported solubility and stability data for ACC?

Methodological Answer:

Discrepancies in solubility (e.g., 50 mg/mL in water vs. 5 mg/mL in PBS ) arise from:

- pH dependence : ACC’s solubility increases at alkaline pH due to carboxylate deprotonation.

- Ionic strength : High-salt buffers (e.g., PBS) reduce solubility via the salting-out effect.

Stability studies using accelerated degradation tests (40°C/75% RH for 4 weeks) show ACC degrades <5% when stored desiccated at –20°C . For long-term storage, lyophilization in amber vials under nitrogen is recommended .

Advanced Question: What ecological risks are associated with ACC release, and how are these assessed?

Methodological Answer:

ACC’s environmental impact is studied via:

- Microcosm assays : Incubating soil/water samples with ¹³C-ACC and tracking mineralization (CO₂ release) using isotope-ratio MS .

- Toxicity screens : Daphnia magna acute toxicity tests (48-hour EC₅₀ >100 mg/L) indicate low aquatic toxicity .

- Biodegradation : ACC-degrading bacteria (e.g., Pseudomonas putida) are quantified via qPCR of acdS genes in contaminated sites .

Advanced Question: What mechanisms underlie ACC decomposition under oxidative stress, and how are intermediates characterized?

Methodological Answer:

ACC decomposes via radical-mediated pathways under UV/oxidants:

- EPR spectroscopy identifies hydroxyl radical adducts during Fenton reactions (Fe²⁺/H₂O₂) .

- LC-HRMS detects intermediates like 3-oxo-ACC and cyclopropane ring-opened products (e.g., malonylalanine) .

- Kinetic isotope effects (KIE) using deuterated ACC confirm hydrogen abstraction as the rate-limiting step .

Advanced Question: How do stereochemical variations in ACC analogs affect bioactivity?

Methodological Answer:

Stereochemistry alters enzyme recognition:

- (1S,2R)-ACC shows 10-fold higher affinity for ACC oxidase than the (1R,2S) enantiomer, validated by chiral HPLC separation and enzyme assays .

- Fluorinated analogs (e.g., 1-amino-2,2-difluorocyclopropane-1-carboxylic acid) exhibit prolonged half-lives in planta due to reduced oxidative cleavage, quantified via LC-MS/MS .

Advanced Question: What analytical methods quantify trace ACC in complex biological matrices?

Methodological Answer:

- Derivatization-GC/MS : ACC is derivatized with ethyl chloroformate, separated on a DB-5MS column, and quantified via SIM (m/z 158) .

- HILIC-MS/MS : Hydrophilic interaction chromatography (HILIC) with a ZIC-pHILIC column resolves ACC from polar metabolites, achieving LODs of 0.1 ng/mL .

- Enzymatic assays : Couple ACC deaminase with NADH-dependent α-ketobutyrate dehydrogenase, monitoring NADH depletion at 340 nm .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.